rac-(1R,2R)-2-(2,2-dimethylpropyl)cyclopropan-1-amine hydrochloride
Description
rac-(1R,2R)-2-(2,2-dimethylpropyl)cyclopropan-1-amine hydrochloride is a chiral compound with potential applications in various fields such as medicinal chemistry and organic synthesis. The compound features a cyclopropane ring substituted with a 2,2-dimethylpropyl group and an amine group, making it an interesting subject for chemical research and industrial applications.
Properties
CAS No. |
2307777-23-5 |
|---|---|
Molecular Formula |
C8H18ClN |
Molecular Weight |
163.7 |
Purity |
95 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of rac-(1R,2R)-2-(2,2-dimethylpropyl)cyclopropan-1-amine hydrochloride typically involves the cyclopropanation of suitable precursors followed by amination and subsequent conversion to the hydrochloride salt. The reaction conditions often require the use of strong bases, such as sodium hydride, and solvents like tetrahydrofuran (THF) to facilitate the cyclopropanation process. The amination step may involve the use of amine sources such as ammonia or primary amines under controlled temperature and pressure conditions.
Industrial Production Methods
Industrial production of this compound may involve large-scale batch or continuous flow processes. These methods ensure high yield and purity of the final product. The use of automated reactors and precise control of reaction parameters are crucial for the efficient production of this compound on an industrial scale.
Chemical Reactions Analysis
Types of Reactions
rac-(1R,2R)-2-(2,2-dimethylpropyl)cyclopropan-1-amine hydrochloride can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding cyclopropanone derivatives.
Reduction: Reduction reactions can convert the amine group to other functional groups such as alcohols or hydrocarbons.
Substitution: The compound can participate in nucleophilic substitution reactions, where the amine group is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.
Substitution: Nucleophiles like halides (Cl-, Br-) and alkoxides (RO-) are commonly employed in substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield cyclopropanone derivatives, while reduction can produce alcohols or hydrocarbons. Substitution reactions can result in the formation of various substituted cyclopropane derivatives.
Scientific Research Applications
rac-(1R,2R)-2-(2,2-dimethylpropyl)cyclopropan-1-amine hydrochloride has several scientific research applications, including:
Chemistry: Used as a building block in the synthesis of complex organic molecules and as a chiral auxiliary in asymmetric synthesis.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including as a precursor for the development of pharmaceutical agents.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of rac-(1R,2R)-2-(2,2-dimethylpropyl)cyclopropan-1-amine hydrochloride involves its interaction with molecular targets such as enzymes and receptors. The compound’s cyclopropane ring and amine group play crucial roles in its binding affinity and specificity. The pathways involved may include inhibition or activation of specific enzymes, modulation of receptor activity, and alteration of cellular signaling processes.
Comparison with Similar Compounds
Similar Compounds
(1R,2R)-2-(2,2-dimethylpropyl)cyclopropan-1-amine: The non-racemic form of the compound with potential differences in biological activity and selectivity.
Cyclopropylamine derivatives: Compounds with similar cyclopropane and amine structures but different substituents, leading to varied chemical and biological properties.
Uniqueness
rac-(1R,2R)-2-(2,2-dimethylpropyl)cyclopropan-1-amine hydrochloride is unique due to its specific stereochemistry and the presence of the 2,2-dimethylpropyl group. This combination imparts distinct chemical reactivity and potential biological activity, making it a valuable compound for research and industrial applications.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
